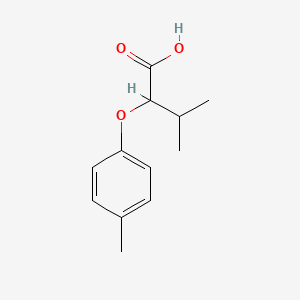

Bromo(4-methylphenyl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

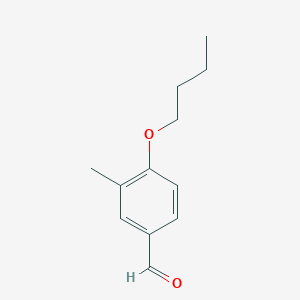

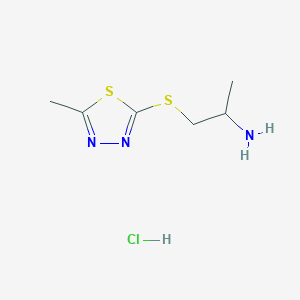

Bromo(4-methylphenyl)acetic acid, also known as 2-(4-Bromo-2-methylphenyl)acetic acid, is an organic compound . It is a derivative of phenylacetic acid containing a bromine atom . The CAS Number is 853796-39-1 .

Synthesis Analysis

The compound can be synthesized by the regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid . Another method involves the bromination of acetic acid, such as by a Hell–Volhard–Zelinsky reaction .Molecular Structure Analysis

The molecular formula of Bromo(4-methylphenyl)acetic acid is C9H9BrO2 . The molecular weight is 229.07 g/mol .Chemical Reactions Analysis

Bromination is one of the most important transformations in organic synthesis and can be carried out using bromine and many other bromo compounds . Use of molecular bromine in organic synthesis is well-known .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

- Bromo(4-methylphenyl)acetic acid derivatives have been synthesized and evaluated for their biocidal properties, particularly against bacterial and fungal infections (Agarwal, 2017).

Intermediate in Material Synthesis

- Bromo-derivatives, including those similar to Bromo(4-methylphenyl)acetic acid, have been studied for their role as intermediates in synthesizing materials for liquid crystal displays (Guo-du, 2001).

Metabolism Research

- Metabolites of compounds structurally related to Bromo(4-methylphenyl)acetic acid have been investigated in vivo, providing insights into metabolic pathways and potential biomedical applications (Kanamori et al., 2002).

Chemical Synthesis and Characterization

- Bromination reactions of related compounds offer insights into chemical synthesis processes, useful in various scientific research fields, including pharmaceuticals (Baltrushis et al., 1982).

Antioxidant and Radical Scavenging Activity

- Bromophenol derivatives, which include compounds structurally similar to Bromo(4-methylphenyl)acetic acid, have been isolated from marine algae and evaluated for their antioxidant properties, indicating potential applications in food preservation and pharmaceuticals (Li et al., 2011).

Safety And Hazards

Bromo(4-methylphenyl)acetic acid has several safety warnings associated with it. It has the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Direcciones Futuras

While specific future directions for Bromo(4-methylphenyl)acetic acid were not found in the search results, brominated compounds are widely used in organic synthesis , suggesting that Bromo(4-methylphenyl)acetic acid could have potential applications in various areas of chemistry and materials science.

Propiedades

IUPAC Name |

2-bromo-2-(4-methylphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6-2-4-7(5-3-6)8(10)9(11)12/h2-5,8H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPMVQRILWFYCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30616017 |

Source

|

| Record name | Bromo(4-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromo(4-methylphenyl)acetic acid | |

CAS RN |

25297-16-9 |

Source

|

| Record name | Bromo(4-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

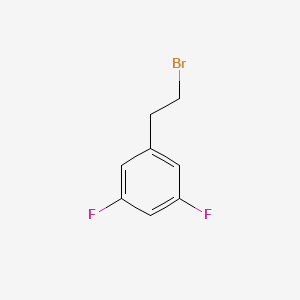

amine](/img/structure/B1359065.png)